N-isobutyl-N'-(2-phenoxyphenyl)thiourea
Description
N-Isobutyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isobutyl group and a 2-phenoxyphenyl substituent. Thiourea derivatives are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, known for diverse biological and chemical applications. These compounds exhibit activities ranging from antimicrobial and anticancer properties to catalytic applications, depending on their substituents . The target compound’s structure combines hydrophobic (isobutyl) and aromatic (2-phenoxyphenyl) moieties, which may influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIADZQPWYBVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Catalytic and Structural Properties
- Aryl Ester/Sulfonaryl Thioureas: Aryl diester thiourea 9 and sulfonaryl thiourea 10 show catalytic efficiencies of 22% and 28%, respectively, in organic reactions. Their electron-deficient aryl groups facilitate substrate activation . The target compound’s phenoxyphenyl group, with its electron-donating ether oxygen, may exhibit different catalytic behavior.
Benzoylthiourea Derivatives :
N-Benzoyl-N'-(hydroxyphenyl)thiourea adopts a syn–anti configuration, influencing its stability and intermolecular interactions . The target compound’s isobutyl group introduces steric hindrance, which could affect its conformational flexibility compared to benzoyl analogs.
Steric and Hydrophobic Effects
- Atropisomeric Thioureas: N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea forms atropisomers due to restricted rotation around the C–N bond, impacting its biological activity .
Alkyl vs. Aryl Substituents :
N-Ethyl-N-(2-methylphenyl)thiourea () and N-tert-butyl derivatives () highlight how alkyl chains enhance hydrophobicity, favoring membrane interactions. The isobutyl group in the target compound may offer comparable hydrophobicity to tert-butyl but with less steric bulk.
Data Table: Key Thiourea Derivatives and Properties
Research Implications and Gaps
Hydrophobicity vs. Solubility : The compound’s substituents may optimize membrane permeability but require formulation adjustments for bioavailability.
Electronic Effects: The phenoxyphenyl group’s electron-donating nature could moderate reactivity compared to halogenated analogs.
Stereochemical Complexity: Potential atropisomerism warrants further investigation into its biological relevance.
Future research should prioritize synthesizing the target compound and evaluating its biological and catalytic profiles relative to the analogs discussed.
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